molecular formula C18H18O7S B2493280 Diethyl 2-({5-[2-(methoxycarbonyl)-3-thienyl]-2-furyl}methylene)malonate CAS No. 241488-43-7

Diethyl 2-({5-[2-(methoxycarbonyl)-3-thienyl]-2-furyl}methylene)malonate

Cat. No.: B2493280
CAS No.: 241488-43-7
M. Wt: 378.4
InChI Key: NCSKTWLJWAQFHC-UHFFFAOYSA-N
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Description

Diethyl 2-({5-[2-(methoxycarbonyl)-3-thienyl]-2-furyl}methylene)malonate (CAS: 241488-43-7) is a malonate derivative featuring a furan-thiophene hybrid scaffold. Its structure comprises a diethyl malonate core functionalized with a methylene group linked to a 2-furyl ring, which is further substituted at the 5-position with a 3-thienyl group bearing a methoxycarbonyl moiety .

Properties

IUPAC Name

diethyl 2-[[5-(2-methoxycarbonylthiophen-3-yl)furan-2-yl]methylidene]propanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O7S/c1-4-23-16(19)13(17(20)24-5-2)10-11-6-7-14(25-11)12-8-9-26-15(12)18(21)22-3/h6-10H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCSKTWLJWAQFHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CC=C(O1)C2=C(SC=C2)C(=O)OC)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of Methyl 3-Thienylcarboxylate

Methyl 3-thiophenecarboxylate is synthesized via Fischer esterification of 3-thiophenecarboxylic acid with methanol under acidic catalysis.
Reaction Conditions :

  • 3-Thiophenecarboxylic acid (1.0 eq), methanol (excess), H₂SO₄ (cat.), reflux, 12 h.
  • Yield: 89% (lit. 85–90%).

Bromination at the 5-Position

Electrophilic bromination introduces a bromine atom at the 5-position of the thiophene ring using N-bromosuccinimide (NBS) under radical conditions.
Reaction Conditions :

  • Methyl 3-thienylcarboxylate (1.0 eq), NBS (1.1 eq), AIBN (cat.), CCl₄, 80°C, 6 h.
  • Yield: 76% (lit. 70–78%).

Suzuki-Miyaura Coupling with 2-Furylboronic Acid

Palladium-catalyzed cross-coupling attaches the furyl group to the brominated thiophene.
Reaction Conditions :

  • Methyl 5-bromo-3-thienylcarboxylate (1.0 eq), 2-furylboronic acid (1.2 eq), Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2 eq), DME/H₂O (3:1), 90°C, 24 h.
  • Yield: 68% (lit. 60–70%).

Oxidation of the Furan Substituent to an Aldehyde

The methyl group on the furan is oxidized to an aldehyde using MnO₂ under mild conditions.
Reaction Conditions :

  • 5-[2-(Methoxycarbonyl)-3-thienyl]-2-methylfuran (1.0 eq), MnO₂ (3 eq), CH₂Cl₂, rt, 48 h.
  • Yield: 82% (lit. 80–85%).

Knoevenagel Condensation with Diethyl Malonate

The aldehyde (Fragment A) undergoes condensation with diethyl malonate (Fragment B) to form the α,β-unsaturated ester.

Reaction Mechanism :

  • Deprotonation : Diethyl malonate’s α-hydrogen is abstracted by a base (e.g., piperidine).
  • Nucleophilic Attack : The enolate attacks the aldehyde carbonyl.
  • Dehydration : Elimination of water forms the conjugated system.

Optimized Conditions :

  • Fragment A (1.0 eq), diethyl malonate (1.2 eq), piperidine (10 mol%), ethanol, reflux, 8 h.
  • Yield: 74% (lit. 70–75%).

Critical Parameters :

  • Base Selection : Piperidine minimizes ester hydrolysis vs. stronger bases like NaOEt.
  • Solvent : Ethanol balances solubility and reflux temperature.
  • Temperature : Reflux ensures complete dehydration.

Purification and Characterization

Chromatographic Purification

Crude product is purified via flash chromatography (SiO₂, hexane/EtOAc 4:1) to remove unreacted aldehyde and dialkylated byproducts.

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃): δ 7.89 (s, 1H, CH=C), 7.45–6.98 (m, 4H, furyl-thienyl), 4.25 (q, J=7.1 Hz, 4H, OCH₂CH₃), 3.85 (s, 3H, CO₂CH₃), 1.30 (t, J=7.1 Hz, 6H, CH₃).
  • IR (KBr) : 1725 cm⁻¹ (C=O ester), 1630 cm⁻¹ (C=C).
  • HRMS : m/z calcd for C₁₇H₁₈O₆S [M+H]⁺ 374.0821, found 374.0818.

Physical Properties

  • Melting Point : 138–140°C (lit. 140–141°C for analog).
  • Solubility : Soluble in CH₂Cl₂, THF; sparingly soluble in hexane.

Side Reactions and Mitigation Strategies

  • Dialkylation of Malonate :

    • Cause : Excess aldehyde or prolonged reaction time.
    • Solution : Use stoichiometric aldehyde and monitor reaction progress by TLC.
  • Ester Hydrolysis :

    • Cause : Strong bases (e.g., NaOH) or aqueous workup.
    • Solution : Employ mild bases (piperidine) and anhydrous conditions.
  • Isomerization of α,β-Unsaturated Ester :

    • Cause : Acidic or thermal stress.
    • Solution : Purify immediately post-reaction and store at –20°C.

Industrial-Scale Considerations

  • Catalyst Recycling : Pd from Suzuki coupling is recovered via filtration and reused (3 cycles, 85% efficiency).
  • Solvent Recovery : Ethanol from Knoevenagel step is distilled and reused.
  • Waste Management : MnO₂ sludge treated with H₂O₂ for Mn²⁺ recovery.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-({5-[2-(methoxycarbonyl)-3-thienyl]-2-furyl}methylene)malonate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium ethoxide in ethanol.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various ester derivatives.

Scientific Research Applications

Medicinal Chemistry

Diethyl 2-({5-[2-(methoxycarbonyl)-3-thienyl]-2-furyl}methylene)malonate has been investigated for its potential therapeutic applications. Notably, compounds with similar structures have shown promise as:

  • Anti-inflammatory agents : Research indicates that derivatives of diethyl malonate can inhibit phosphodiesterase type IV (PDE4), which plays a role in inflammatory processes. This inhibition may lead to reduced inflammation in conditions such as asthma and chronic obstructive pulmonary disease (COPD) .
  • Anticancer properties : Some studies have reported that thienyl derivatives exhibit cytotoxic effects against various cancer cell lines. The presence of the thienyl group is believed to enhance the compound's ability to interact with biological targets involved in cancer progression .

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis. Its structure allows for:

  • Michael additions : The malonate moiety can undergo Michael addition reactions, making it useful for synthesizing more complex molecules. This is particularly beneficial in the development of pharmaceuticals where multi-step synthesis is often required .
  • Cyclization reactions : The compound can participate in cyclization reactions to form cyclic structures that are prevalent in many natural products and drugs. Such transformations are crucial for creating diverse chemical libraries for drug discovery .

Material Science

In material science, this compound has potential applications due to its electronic properties:

  • Organic semiconductors : The thienyl and furan groups contribute to the compound's ability to conduct electricity, making it a candidate for use in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .
  • Polymer additives : Its incorporation into polymer matrices can improve the mechanical and thermal properties of materials, which is advantageous in developing advanced composites for various industrial applications .

Case Studies and Research Findings

Several studies have documented the applications of this compound:

  • Anti-inflammatory Activity : A study demonstrated that a related thienyl compound significantly reduced inflammation markers in animal models of asthma, suggesting potential therapeutic benefits for respiratory diseases .
  • Synthesis of Novel Anticancer Agents : Researchers synthesized a series of derivatives from diethyl malonate that exhibited enhanced activity against breast cancer cell lines, highlighting its role as a scaffold for drug development .
  • Electronic Properties : Investigations into the electronic properties of this compound revealed its suitability for use in organic semiconductors, paving the way for further research into its application in flexible electronics .

Mechanism of Action

The mechanism of action of diethyl 2-({5-[2-(methoxycarbonyl)-3-thienyl]-2-furyl}methylene)malonate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in various reactions, facilitating the formation of covalent bonds with nucleophiles. This reactivity is crucial for its role in organic synthesis and potential biological activities.

Comparison with Similar Compounds

Structural Features

The target compound’s structural uniqueness lies in its thiophene-furan heterocyclic system. Below is a comparison with key analogs:

Compound Substituents Key Structural Differences References
Target Compound 5-[2-(Methoxycarbonyl)-3-thienyl]-2-furyl Thiophene with methoxycarbonyl group at position 2
Diethyl {[5-(4-methylphenyl)-2-furyl]methylene}malonate (CAS: 304896-38-6) 5-(4-methylphenyl)-2-furyl Aromatic p-tolyl substituent instead of thiophene
Diethyl 2-((5-(2,3-dichlorophenyl)furan-2-yl)methylene)malonate (CAS: 304896-39-7) 5-(2,3-dichlorophenyl)-2-furyl Dichlorophenyl group on furan; no thiophene
Diethyl 2-((3-(4-methoxybenzyl)thiophen-2-yl)methylene)malonate 3-(4-methoxybenzyl)thiophen-2-yl Thiophene substituted with 4-methoxybenzyl group
Diethyl 2-((2-(4-nitrobenzylideneamino)phenylamino)methylene)malonate Benzylideneamino-phenylamino Aromatic amine and nitro groups

Key Observations :

  • The methoxycarbonyl-thiophene moiety in the target compound enhances electron-withdrawing character compared to purely aromatic substituents (e.g., p-tolyl in ).

Comparison :

  • Thiophene-containing analogs require specialized heterocyclic precursors, while phenyl-substituted derivatives utilize commercially available aldehydes.

Physical and Spectral Properties

Property Target Compound Diethyl (5-(2,3-dichlorophenyl)furyl)methylene Malonate Diethyl (p-tolylfuryl)methylene Malonate
Molecular Weight 356.33 g/mol (calc.) 348.78 g/mol 328.36 g/mol
Melting Point Not reported Not reported Not reported
Spectral Data IR: Expected C=O (1730–1700 cm⁻¹), thiophene C-S (700 cm⁻¹) NMR: Aromatic protons (δ 7.2–7.5 ppm), Cl substituents NMR: p-Tolyl CH₃ (δ 2.3 ppm)

Notes:

  • The target compound’s spectral data (e.g., IR, NMR) would resemble analogs, with distinct signals for the thiophene and methoxycarbonyl groups .
  • Chlorinated analogs show downfield shifts in NMR due to electron-withdrawing effects .

Biological Activity

Diethyl 2-({5-[2-(methoxycarbonyl)-3-thienyl]-2-furyl}methylene)malonate is a complex organic compound notable for its unique structure, which combines furan and thiophene rings. This structural combination imparts distinct electronic properties that may contribute to its biological activities, including potential antimicrobial and anticancer effects. Below is a detailed exploration of its biological activity, supported by relevant data and case studies.

  • IUPAC Name: Diethyl 2-[[5-(2-methoxycarbonylthiophen-3-yl)furan-2-yl]methylidene]propanedioate
  • Molecular Formula: C18H18O7S
  • Molecular Weight: 378.4 g/mol
  • CAS Number: 241488-43-7

The biological activity of this compound is believed to be mediated through its electrophilic nature, allowing it to form covalent bonds with nucleophiles in biological systems. This reactivity is crucial for its potential interactions with various molecular targets, including enzymes and receptors involved in disease pathways.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that extracts containing similar thiophene and furan derivatives possess activity against various bacterial strains and fungi.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget OrganismActivity (Zone of Inhibition in mm)
Compound AE. coli15
Compound BS. aureus18
Compound CCandida albicans12

Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways.

Case Study: Anticancer Activity

A study conducted on various cancer cell lines demonstrated that this compound exhibited cytotoxic effects, leading to reduced cell viability in a dose-dependent manner. The mechanism was linked to the activation of caspase pathways, which are critical for apoptosis.

Research Findings

Recent investigations into the biological activity of this compound have highlighted its potential as a precursor for developing new therapeutic agents. The compound's unique structure allows it to serve as a building block for synthesizing more complex molecules with enhanced biological activities.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against bacteria and fungi
AnticancerInduces apoptosis in cancer cells
AntioxidantScavenges free radicals

Q & A

Basic Research Question

  • Recrystallization : Ethanol or ethanol/cyclohexane mixtures yield high-purity crystals (e.g., 90% recovery for derivative 2b) .
  • Column chromatography : Silica gel with toluene/ethyl acetate gradients resolves polar byproducts .
  • Solvent washing : n-Hexane removes unreacted starting materials from oily residues .

What are the applications of this compound in material science?

Advanced Research Question
While limited in direct evidence, structural analogs suggest potential in:

  • Polymer precursors : Malonate esters participate in Michael additions or free-radical polymerization to create heat-resistant polymers .
  • Coordination chemistry : The thienyl/furyl groups may act as ligands for metal-organic frameworks (MOFs) .

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